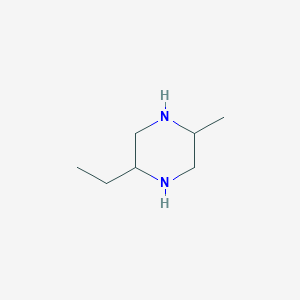

2-Ethyl-5-methylpiperazine

Description

Properties

IUPAC Name |

2-ethyl-5-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-7-5-8-6(2)4-9-7/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVCTVOKVWCZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethyl-5-methylpiperazine chemical structure and properties

Executive Summary

2-Ethyl-5-methylpiperazine is a disubstituted cyclic diamine that serves as a critical pharmacophore in modern drug discovery and a specialized curing agent in advanced materials science. Unlike its symmetric analog 2,5-dimethylpiperazine, the ethyl-methyl substitution pattern introduces unique steric and chiral complexity. This asymmetry is highly valued in medicinal chemistry for tuning the lipophilicity and metabolic stability of kinase inhibitors, particularly in the development of Diacylglycerol Kinase (DGK) inhibitors for cancer immunotherapy.

This guide provides a comprehensive analysis of the molecule's stereochemistry, synthesis pathways, and application protocols, designed for researchers requiring high-fidelity technical data.

Chemical Identity & Stereochemistry[1]

The utility of this compound (EMP) is defined by its stereoisomerism. The molecule possesses two chiral centers at the C2 and C5 positions, leading to four potential stereoisomers. In pharmaceutical applications, the trans relationship (often (2S,5R)) is frequently targeted to lock conformations in protein binding pockets.

Table 1: Chemical Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Abbreviation | EMP |

| CAS Number (Generic) | Not widely listed; refer to isomers |

| CAS ((2S,5R) Isomer) | 907207-97-0 (Key Pharma Intermediate) |

| CAS (N-Boc Precursor) | 906559-60-2 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| SMILES | CCC1CNCC(C)N1 |

Stereochemical Configuration

The cis and trans isomers exhibit distinct physical properties. The trans isomer (e.g., 2S,5R) places the ethyl and methyl groups on opposite sides of the ring plane, often favoring a chair conformation where both bulky groups can adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions.

Physicochemical Properties[3][4][5][6][7][8][9]

The following data aggregates experimental values for the specific (2S,5R) isomer and predicted values for the generic free base, as experimental data for the mixture is rare in open literature.

Table 2: Physical Properties Profile

| Property | Value (Experimental/Predicted) | Context |

| Boiling Point | ~165–170 °C (Predicted) | Higher than 2-methylpiperazine (155°C) due to increased molecular weight. |

| Density | 0.89 ± 0.05 g/cm³ | Typical for alkyl-substituted piperazines. |

| pKa | pKa1 ≈ 9.8, pKa2 ≈ 5.4 | Secondary amines are moderately basic; C2/C5 substitution slightly increases basicity via inductive effects. |

| Refractive Index | 1.46–1.48 (Predicted) | - |

| Solubility | Miscible in water, EtOH, DCM | Highly hygroscopic; absorbs CO₂ from air. |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage. |

Synthesis & Manufacturing Routes

Two primary routes exist for the production of this compound: the Chiral Pool Approach (for Pharma) and the Pyrazine Reduction Route (for Industrial use).

Route A: Chiral Pool Synthesis (Pharma Grade)

For drug development, enantiopurity is paramount. This route utilizes amino acids (e.g., L-Alanine and L-2-Aminobutyric acid derivatives) to construct the ring with defined stereochemistry.

Protocol Overview:

-

Coupling: N-Boc-L-Alanine is coupled with 2-aminobutyric acid methyl ester to form a dipeptide.

-

Cyclization: Deprotection and cyclization yield the diketopiperazine (3-ethyl-6-methyl-2,5-piperazinedione).

-

Reduction: Strong reduction (e.g., LiAlH₄ or BH₃·THF) converts the carbonyls to methylenes, yielding the chiral piperazine.

Route B: Pyrazine Reduction (Industrial Grade)

Used when a racemic mixture is acceptable (e.g., epoxy curing).

-

Precursor: 2-Ethyl-5-methylpyrazine (a common flavor compound, CAS 13360-64-0).

-

Hydrogenation: Catalytic hydrogenation using Raney Nickel or Ru/C at high pressure (50-100 bar) and temperature (120-150°C).

Synthesis Workflow Diagram

Figure 1: Comparison of stereoselective synthesis vs. industrial hydrogenation routes.

Applications in Drug Development & Materials

Pharmaceutical Intermediate (DGK Inhibition)

This compound is a privileged scaffold in the design of Diacylglycerol Kinase (DGK) inhibitors . DGKα and DGKζ are intracellular checkpoints in T-cells; inhibiting them prevents the conversion of diacylglycerol (DAG) to phosphatidic acid, thereby enhancing T-cell signaling and antitumor immunity.[1]

-

Mechanism: The piperazine ring serves as a rigid linker that orients hydrogen-bonding motifs. The ethyl and methyl substituents lock the ring into a specific chair conformation, improving selectivity for the kinase ATP-binding pocket compared to unsubstituted piperazine.

-

Key Reference: Patent WO2021/133751 describes the use of the (2S,5R) isomer in synthesizing substituted pyridopyrimidinonyl compounds for cancer therapy [1].

Epoxy Curing Agent

In material science, the molecule acts as a cycloaliphatic amine curing agent .

-

Reactivity: The secondary amine hydrogens react with epoxide rings.

-

Performance: The steric bulk of the ethyl group slows down the reaction rate compared to piperazine or AEP (aminoethylpiperazine), offering a longer "pot life."

-

Properties: The resulting thermoset exhibits high modulus and improved moisture resistance due to the hydrophobic alkyl side chains.

Analytical Characterization Protocols

To validate the identity of synthesized or purchased material, the following analytical signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)[6]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 0.9–1.0: Triplet (3H) corresponding to the terminal methyl of the ethyl group.

-

δ 1.1: Doublet (3H) corresponding to the C5-methyl group.

-

δ 2.3–3.0: Multiplets (6H) corresponding to the ring protons (C2, C3, C5, C6).

-

Stereochemical Marker: The coupling constants (

values) of the axial protons at C2/C5 will distinguish cis (axial-equatorial) from trans (axial-axial) isomers.

-

Mass Spectrometry (MS)[5]

-

Technique: ESI-MS (Positive Mode).

-

Target Ion: [M+H]⁺ = 129.13 m/z.

-

Fragmentation: Look for loss of ethyl group (M-29) or ring opening fragments.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive (Category 1B), Flammable Liquid (Category 3).

Protocol for Safe Handling:

-

Engineering Controls: Always handle in a fume hood. The amine vapor is irritating to the respiratory tract and eyes.[2]

-

PPE: Butyl rubber gloves are required. Nitrile gloves may degrade upon prolonged exposure to concentrated alkyl amines.

-

Storage: Store under inert atmosphere (Nitrogen/Argon). The compound acts as a CO₂ scrubber (forming carbamates) and absorbs moisture, which alters stoichiometry in synthesis.

-

Spill Management: Neutralize spills with dilute acetic acid or sodium bisulfate before absorbing with vermiculite.

References

-

Bristol-Myers Squibb Company. (2021). Substituted Pyridopyrimidinonyl Compounds Useful as T Cell Activators.[1] WO2021133751A1.

-

Wyandotte Chemicals Corp. (1964). Methylation of Piperazines.[1][3] US Patent 3,154,552.

-

ChemicalBook. (2024). (2S,5R)-2-Ethyl-5-methyl-N-Boc-piperazine Product Data.

-

PubChem. (2025). This compound Compound Summary.

Sources

Thermodynamic and Kinetic Profiling of 2-Ethyl-5-Methylpiperazine: Isomer Stability and Synthetic Control

[1][2]

Executive Summary

This compound is a critical chiral scaffold in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its utility relies on the precise control of its stereochemistry. The molecule exists as two geometric isomers: cis and trans .[3][4]

-

The Trans-Isomer (racemic mixture of (2R,5R) and (2S,5S)) is the thermodynamically dominant form, adopting a stable diequatorial chair conformation.[2]

-

The Cis-Isomer (racemic mixture of (2R,5S) and (2S,5R)) is the kinetically accessible but thermodynamically less stable form, existing in an axial-equatorial conformation.[2]

This guide provides the structural logic, synthesis pathways, and self-validating characterization protocols required to distinguish and isolate these isomers.

Conformational Analysis & Stability

The Diequatorial Imperative

The stability difference between the cis and trans isomers is governed by 1,3-diaxial interactions and torsional strain within the piperazine chair.

-

Trans-2,5-Disubstitution: In the piperazine ring, positions 2 and 5 are "para-like" across the ring center.[2]

-

Numbering: N1–C2–C3–N4–C5–C6.[5]

-

Geometry: For the substituents to be trans (on opposite sides of the ring plane), one must be "Up" and the other "Down".

-

Chair Conformation: At C2, the equatorial position is "Up". At C5, the equatorial position is "Down". Therefore, the trans-isomer places both the ethyl and methyl groups in equatorial positions . This minimizes steric strain (

-value penalty ~0 kcal/mol relative to axial).[1][2] -

Result: The trans-isomer is the thermodynamic sink (>98% population at equilibrium).

-

-

Cis-2,5-Disubstitution: For the substituents to be cis (same side, e.g., both "Up"), one must be equatorial (C2 "Up") and the other axial (C5 "Up").[2]

-

Strain: The axial methyl group introduces significant 1,3-diaxial interactions with the axial protons on C3 and N1 (or lone pair repulsion).

-

Result: The cis-isomer is ~2–3 kcal/mol higher in energy and susceptible to epimerization under harsh conditions.[1]

-

Visualization of the Equilibrium

The following diagram illustrates the thermodynamic flow from the high-energy cis state to the stable trans state.

Figure 1: Thermodynamic equilibrium favoring the diequatorial trans-isomer.

Synthetic Pathways: Kinetic vs. Thermodynamic Control[1]

Researchers typically encounter these isomers via two main routes: Pyrazine Reduction (yielding mixtures) or Chiral Pool Synthesis (stereoselective).

Route A: Catalytic Hydrogenation of Pyrazines (Mixture)

Reduction of 2-ethyl-5-methylpyrazine destroys the aromaticity, creating the chiral centers simultaneously.[1][2]

-

Mechanism: Hydrogen adds across the C=N bonds. The catalyst surface (Pd/C or PtO2) dictates the approach.

-

Outcome: Usually a mixture of cis and trans.[6][7]

-

Kinetic Product:Cis (hydrogen adds from one face).

-

Thermodynamic Product:Trans (equilibration occurs if reaction time is prolonged or temperature is high).

-

-

Optimization: To maximize the trans isomer, use higher temperatures (e.g., EtOH, reflux) or thermodynamic equilibration post-reduction using a base (e.g., KOtBu).[2]

Route B: Diketopiperazine (DKP) Reduction (Stereoselective)

This route guarantees stereochemical integrity by using defined amino acid precursors.

Experimental Characterization & Separation Protocols

Self-Validating Identification Protocol

Do not rely solely on labels.[1][2] Use this multi-modal approach to validate your isomer.

| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial/Equatorial) | Mechanistic Reason |

| 1H NMR Coupling | Large J ~10-12 Hz (Ax-Ax) | Small/Average J ~3-5 Hz | Trans protons are anti-periplanar (180°).[1][2] Cis protons are gauche (60°). |

| Boiling Point | Lower (Elutes 1st in GC) | Higher (Elutes 2nd in GC) | Trans has zero/low net dipole (centrosymmetric-like).[1][2] Cis is polar.[4][6][7][8] |

| Melting Point | Higher (e.g., ~117°C*) | Lower (often oil/low melt) | Trans packs efficiently in crystal lattice due to symmetry.[2] |

| Silica TLC | Higher Rf (Less Polar) | Lower Rf (More Polar) | Cis isomer interacts more strongly with polar silica silanols.[2] |

*Note: MP value based on the dimethyl analog; ethyl derivative follows similar trend.

Separation Workflow (Silica Gel Chromatography)

Since the cis isomer is significantly more polar, standard flash chromatography is effective.

Protocol:

-

Mobile Phase: DCM:MeOH:NH4OH (90:9:1).[1] Ammonia is crucial to prevent tailing of the secondary amine.

-

Elution Order:

-

Validation: Spot fractions on TLC. Staining with Ninhydrin or KMnO4 will reveal the amine. The trans spot will be significantly higher than the cis spot.

Synthesis & Separation Logic Diagram

Figure 2: Workflow for the synthesis and chromatographic separation of isomers.

References

-

Conformational Analysis of 2,5-Dimethylpiperazine (Analogous System)

-

Synthesis and Stereochemistry of Piperazines

-

Separation of Isomers via Chrom

- Title: Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC.

- Source: N

-

URL:[Link] (Demonstrates polarity-based separation principles).

-

Physical Properties of Dimethylpiperazine Isomers

Sources

- 1. 1046788-71-9|(2R,5S)-1,2,5-Trimethylpiperazine hydrochloride|BLD Pharm [bldpharm.com]

- 2. WO2023011456A1 - Composés pyrazolopyridinones - Google Patents [patents.google.com]

- 3. longdom.org [longdom.org]

- 4. reddit.com [reddit.com]

- 5. 2,5-Dimethylpiperazine | 106-55-8 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

2,5-disubstituted piperazine derivatives literature review

An In-Depth Technical Guide to 2,5-Disubstituted Piperazine Derivatives

Abstract

The piperazine ring, particularly when substituted at the 2 and 5 positions, represents a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, coupled with the ability to introduce stereochemical diversity and modulate physicochemical properties through N- and C-substitution, have established it as a cornerstone in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core aspects of 2,5-disubstituted piperazine chemistry for researchers, scientists, and drug development professionals. We will delve into robust synthetic strategies, the critical role of stereochemistry, key structure-activity relationships (SAR), and diverse pharmacological applications, grounding our discussion in field-proven insights and detailed experimental protocols.

Introduction: The Piperazine Scaffold as a Privileged Structure

The piperazine heterocycle is a recurring motif in a vast number of FDA-approved drugs and clinical candidates, underscoring its importance in drug discovery.[1][2] Its two nitrogen atoms provide key hydrogen bonding capabilities and serve as handles for synthetic modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target engagement.[1] The introduction of substituents at the carbon framework, specifically at the 2 and 5 positions, expands this chemical diversity significantly. This substitution pattern introduces chirality and rigidifies the ring conformation, which can lead to enhanced potency and selectivity for biological targets. These derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and potent central nervous system (CNS) effects.[3][4][5]

Synthetic Strategies for 2,5-Disubstituted Piperazines

The synthesis of 2,5-disubstituted piperazines, especially as single stereoisomers, is a critical challenge that has been addressed through a variety of elegant strategies. The choice of synthetic route is often dictated by the desired stereochemistry (cis vs. trans) and the nature of the substituents.

Stereoselective Synthesis from Chiral Pool Precursors

The most direct and widely used approach for accessing enantiomerically pure 2,5-disubstituted piperazines is to leverage the readily available chiral pool of amino acids.[6][7] This strategy embeds chirality from the outset, providing excellent stereochemical control.

A divergent, multi-step synthesis can be employed to transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity.[6] This approach allows for the generation of a complete set of protected chiral 2,5-disubstituted piperazines, which serve as versatile intermediates for further functionalization on either nitrogen atom.[6]

Caption: General synthetic pathway from chiral amino acids.

Cyclization Strategies: The Dieckmann Approach

For the synthesis of the related and highly important piperazine-2,5-diones (also known as diketopiperazines or DKPs), the Dieckmann cyclization offers a powerful route.[8] This intramolecular condensation of a diester precursor is particularly effective for creating previously unknown trisubstituted piperazine-2,5-diones, especially those bearing electron-withdrawing groups.[8] The resulting DKPs are not only bioactive in their own right but also serve as key intermediates that can be reduced to the corresponding piperazines.

Modern Catalytic Methods: Palladium-Catalyzed Carboamination

Modern synthetic methodologies have introduced more concise and modular routes. A notable example is the palladium-catalyzed carboamination reaction to construct N-aryl-2,6-disubstituted piperazines (a closely related scaffold).[7] This key transformation generates the heterocyclic ring and forms two chemical bonds simultaneously, allowing for the modular assembly of diverse derivatives from simple amino acid precursors, allylic amines, and aryl halides.[7] This approach has proven highly effective for generating cis-2,6-disubstituted products with excellent diastereoselectivity and enantiomeric excess.[7]

Experimental Protocol: Synthesis of (Z,Z)-(Benzylidene)piperazine-2,5-diones

The following protocol is a representative example of building upon the piperazine-2,5-dione core, a common strategy for creating functionalized derivatives.[9]

Objective: To synthesize (Z,Z)-3,6-bis(4-methoxybenzylidene)piperazine-2,5-dione.

Materials:

-

Piperazine-2,5-dione (1.0 eq)

-

4-Methoxybenzaldehyde (2.5 eq)

-

Anhydrous Sodium Acetate (2.0 eq)

-

Acetic Anhydride (as solvent)

Procedure:

-

A mixture of piperazine-2,5-dione, 4-methoxybenzaldehyde, and anhydrous sodium acetate is suspended in acetic anhydride.

-

The reaction mixture is heated to reflux (approximately 140 °C) and maintained for 4 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, which typically induces precipitation of the product.

-

The resulting solid is collected by vacuum filtration.

-

The collected solid is washed sequentially with water and ethanol to remove impurities.

-

The product is dried under vacuum to yield the (Z,Z)-3,6-bis(4-methoxybenzylidene)piperazine-2,5-dione as a solid.

Self-Validation: The formation of the desired Z,Z isomer can be confirmed using NMR spectroscopy. The exclusive formation of this isomer is a key indicator of the reaction's success under these conditions.[9]

Stereochemistry and Chiral Resolution

For 2,5-disubstituted piperazines, two diastereomers are possible: cis and trans. Each of these can exist as a pair of enantiomers. The specific stereoisomeric form of a molecule is often crucial for its pharmacological activity, as biological targets like receptors and enzymes are chiral. Therefore, the ability to separate and analyze these isomers is paramount.

Analytical Techniques for Chiral Separation

The separation of piperazine stereoisomers requires specialized analytical techniques. While normal phase chromatography on silica gel is sometimes insufficient, several robust methods are available.[10]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a workhorse technique, often employing columns with a chiral stationary phase (e.g., Chiralpak) to resolve diastereomers and enantiomers.[10]

-

Chiral Gas Chromatography (GC): For volatile derivatives, especially DKPs, GC can provide excellent separation. A ring-opening derivatization method can be used to convert DKP enantiomers into dipeptide derivatives, which are then completely separated by chiral GC.[11][12]

-

Capillary Electrophoresis (CE): CE is a powerful technique that offers high resolution and rapid analysis. Chiral selectors, such as sulfated β-cyclodextrin, are added to the buffer to interact differentially with the enantiomers, enabling their separation.

Caption: Workflow for chiral separation and analysis.

Structure-Activity Relationships (SAR) and Pharmacological Applications

The true value of the 2,5-disubstituted piperazine scaffold lies in its vast therapeutic potential, which can be navigated through careful analysis of structure-activity relationships.

CNS-Acting Agents

-

Hypnotic-Sedative Activity: Certain 1,4-disubstituted pyrimidylpiperazine derivatives have shown hypnotic activity comparable to the drug zopiclone, but with a potentially safer profile regarding interaction with ethanol.[4] The mechanism appears to be distinct from benzodiazepine receptor interaction, suggesting a novel molecular target.[4]

-

Dopamine Transporter (DAT) Activity: In the rational design of piperidine derivatives (a related scaffold), the cis-isomer of a 2,5-disubstituted compound was found to be significantly more potent and selective for the dopamine transporter compared to the trans-isomer.[13] This highlights the profound impact of stereochemistry on target selectivity.

Anti-Infective Agents

-

Antiprotozoal Activity: Synthetic 2,5-DKPs have demonstrated promising activity against protozoans like Plasmodium falciparum (malaria), with a clear relationship observed between the substitution pattern on aromatic rings and anti-Plasmodium activity.[3]

Other Therapeutic Areas

-

Anti-Inflammatory and Analgesic Effects: A series of novel piperazine-2,5-dione derivatives bearing indole moieties were shown to have significant anti-inflammatory, analgesic, and anti-depressant effects in vivo.[14]

-

Cartilage Regeneration: While some piperazine-2,5-dione derivatives were investigated for their potential in cartilage regeneration, they proved to have insignificant biological activity in the specific assays performed, demonstrating that not all derivatives of this class are universally bioactive.[15]

Summary of Pharmacological Activities

| Compound Class | Substituents | Pharmacological Activity | Quantitative Data (Example) | Reference |

| Pyrimidylpiperazines | Varied N-aryl and N-alkyl groups | Hypnotic-Sedative | LD50 = 280 mg/kg (for most toxic analog) | [4] |

| Benzylidene-DKPs | N-substituted alkyl/aryl groups | Anti-Influenza (H5N2) | Negative viral propagation at 25 µg/mL | [5] |

| Indole-DKPs | Varied indole substitutions | Anti-depressant, Anti-inflammatory | Active at a dose of 10 mg/kg | [14] |

| Aryl-DKPs | Varied aromatic side chains | Anti-Plasmodium | IC50 = 5.4 to 9.5 µg/mL | [3] |

Conclusion and Future Perspectives

The 2,5-disubstituted piperazine core is a robust and versatile scaffold that continues to yield compounds of significant therapeutic interest. The ability to precisely control stereochemistry, largely through syntheses starting from the chiral pool of amino acids, is fundamental to unlocking its potential. Modern catalytic methods are further streamlining the synthesis of these complex molecules, enabling more rapid exploration of chemical space.

Future research will likely focus on expanding the diversity of substituents at the C-2 and C-5 positions beyond what is readily available from natural amino acids. Furthermore, the application of C-H functionalization techniques directly on the piperazine ring could provide novel vectors for modification.[1] As our understanding of the specific structure-activity relationships for various biological targets deepens, the rational design of next-generation 2,5-disubstituted piperazine derivatives will undoubtedly lead to the development of safer and more effective medicines.

References

-

Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. ResearchGate. [Link]

-

Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. PubMed. [Link]

-

A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PMC. [Link]

-

Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. PubMed. [Link]

-

Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC. [Link]

-

Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. [Link]

-

Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. ResearchGate. [Link]

-

2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. ResearchGate. [Link]

-

Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library. [Link]

-

Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Wiley Online Library. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. [Link]

-

Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. ResearchGate. [Link]

-

2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. PMC. [Link]

-

Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Technical Whitepaper: Physicochemical Profiling of 2-Ethyl-5-methylpiperazine

The following technical guide details the physicochemical profile of 2-Ethyl-5-methylpiperazine, focusing on its molecular weight, pKa values, and experimental methodologies for their determination.

Executive Summary

This compound is a critical chiral diamine building block used in the synthesis of pharmaceutical agents, particularly in the development of multi-target directed ligands (MTDLs) for neurodegenerative diseases and kinase inhibitors. Its value lies in its ability to modulate the lipophilicity and solubility of drug candidates while providing a rigid stereochemical scaffold.

This guide provides a definitive reference for the physicochemical properties of this compound, specifically its molecular weight and acid dissociation constants (pKa). It establishes the structural basis for its ionization behavior and outlines a self-validating protocol for experimental pKa determination.

Chemical Identity & Stereochemistry

Unlike the planar, aromatic pyrazine analogs often confused with it, this compound is a saturated, six-membered heterocyclic diamine. It exists as cis- and trans- stereoisomers. The (2S, 5R) trans-isomer is the most prevalent chiral building block in current drug discovery efforts.

| Property | Data | Notes |

| IUPAC Name | This compound | Free base |

| CAS Number | 907207-97-0 | Refers specifically to the (2S, 5R) isomer [1].[1][2][3][4] |

| Molecular Formula | C | Saturated diamine. |

| Molecular Weight | 128.22 g/mol | Monoisotopic Mass: 128.13 Da. |

| Appearance | Colorless to pale yellow liquid/oil | Hygroscopic; absorbs CO |

| Stereochemistry | 2 Chiral Centers | (2S, 5R) is the common trans isomer. |

Structural Visualization

The molecule features two secondary amine nitrogens. The steric bulk of the ethyl (C2) and methyl (C5) groups creates a "twisted" boat or chair conformation, influencing the accessibility of the nitrogen lone pairs.

Acid-Base Dissociation (pKa) Profile

This compound is a diprotic base . In aqueous solution, it accepts two protons in distinct steps. The pKa values are governed by the inductive effects of the alkyl substituents and the electrostatic repulsion between the two ammonium centers.

Predicted vs. Empirical Values

While exact experimental values for this specific CAS are rarely published in open literature, they can be derived with high precision from the Structure-Activity Relationship (SAR) of closely related analogs (Piperazine, 2-Methylpiperazine, and 2,5-Dimethylpiperazine) [2, 3].

| Ionization Step | Species Transition | Estimated pKa | Mechanistic Insight |

| pKa | 9.55 – 9.65 | The first protonation occurs at the less sterically hindered Nitrogen (typically N4, distal to the ethyl group). The alkyl groups exert a +I (inductive) effect, but steric hindrance slightly lowers basicity compared to unsubstituted piperazine (pKa 9.73). | |

| pKa | 5.15 – 5.35 | Protonation of the second Nitrogen is difficult due to strong electrostatic repulsion from the first positive charge. The value is consistent with 2,5-dimethylpiperazine (pKa ~5.2). |

Ionization Equilibrium Diagram

At physiological pH (7.4), the molecule exists primarily in a mixture of the monocationic (BH

Experimental Methodologies

To determine the exact pKa values for a specific batch of this compound (critical for formulation stability), Potentiometric Titration is the gold standard method. It is superior to computational prediction for resolving the subtle steric effects of the ethyl group.

Protocol: Potentiometric Titration

Objective: Determine macroscopic pKa values at 25°C and 0.1 M ionic strength.

Reagents & Apparatus

-

Analyte: ~50 mg of this compound (Free base or HCl salt).

-

Titrant: 0.1 M NaOH (carbonate-free) or 0.1 M HCl (standardized).

-

Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

-

Apparatus: Automatic titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

-

Inert Gas: High-purity Nitrogen or Argon.

Step-by-Step Workflow

-

System Calibration:

-

Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01.

-

Determine electrode efficiency (slope) > 98%.

-

-

Sample Preparation:

-

Dissolve this compound (approx.

M) in 50 mL of 0.15 M KCl solution. -

Note: If starting with the free base, add a known excess of HCl to fully protonate the system to the

state (starting pH < 3).

-

-

Titration:

-

Purge solution with N

for 5 minutes to remove dissolved CO -

Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL).

-

Record pH after signal stabilization (< 0.1 mV/s drift).

-

-

Data Analysis:

-

Plot pH vs. Volume of Titrant.

-

Use the Bjerrum method or Gran plots to identify the two equivalence points.

-

Calculate pKa values at

and

-

Applications in Drug Discovery[5]

The pKa profile of this compound dictates its utility in medicinal chemistry:

-

Solubility Modulation: The high pKa

(~9.6) ensures the molecule is protonated in the stomach (pH 1-2) and upper intestine, significantly enhancing aqueous solubility compared to non-basic scaffolds. -

Lipophilicity Tuning: The ethyl group adds lipophilicity (LogP increase ~0.5 units vs. methylpiperazine), aiding in membrane permeability while retaining water solubility via the ionized nitrogens.

-

Linker Chemistry: In PROTACs (Proteolysis Targeting Chimeras), this scaffold serves as a rigid linker where the pKa determines the "exit vector" and conformational preference of the chimera.

References

-

ChemicalBook & Hygeia Pharm. (2024). Product Specifications for (2S,5R)-2-Ethyl-5-methylpiperazine (CAS 907207-97-0). Retrieved from and .

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917. Link

-

Gangarapu, S., et al. (2014). Quantum Chemical Studies on Solvents for Post-Combustion Carbon Dioxide Capture: Calculation of pKa and Carbamate Stability of Disubstituted Piperazines. ChemPhysChem, 15(9), 1880-1886. Link

-

Creative Bioarray. (2024). Protocol for Determining pKa Using Potentiometric Titration. Link

Sources

2-Ethyl-5-methylpiperazine: Technical Safety & Research Guide

Executive Summary & Chemical Identity[1][2]

2-Ethyl-5-methylpiperazine is a chiral diamine heterocycle increasingly utilized in drug discovery as a rigidifying scaffold for G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Its structural distinctiveness lies in the C2-ethyl and C5-methyl substitution pattern, which introduces specific steric vectors that differ from the more common 2,5-dimethylpiperazine.

This guide synthesizes available safety data, inferred hazards from structural analogs (Read-Across Methodology), and practical handling protocols for research environments.

Chemical Identification Table

| Parameter | Data | Notes |

| Chemical Name | This compound | |

| Common Isomers | (2S,5R)-2-Ethyl-5-methylpiperazine | cis-isomer is common in chiral synthesis. |

| CAS Number (Free Base) | 907207-97-0 (2S,5R) | Reference for specific chiral form.[1] |

| CAS Number (N-Boc) | 906559-60-2 | Common commercial starting material. |

| Molecular Formula | C₇H₁₆N₂ | |

| Molecular Weight | 128.22 g/mol | |

| Structure | Heterocyclic secondary amine | Piperazine core with alkyl substitutions. |

Hazard Identification (GHS Classification)

Note: Specific toxicological data for this compound is limited. The following classification is derived from the Read-Across Approach using the validated profile of its structural analog, 2,5-Dimethylpiperazine (CAS 109-07-9) , and general alkylpiperazine hazards. This approach is standard for novel intermediates under REACH and OSHA guidelines.

Core Hazards

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. | H314 |

| Serious Eye Damage | 1 | Causes serious eye damage. | H318 |

| Flammable Liquids/Solids | 3 / 2 | Flammable liquid and vapor (or solid). | H226/H228 |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |

| Sensitization, Respiratory | 1 | May cause allergy or asthma symptoms. | H334 |

Precautionary Directives

-

Prevention (P280): Wear protective gloves/protective clothing/eye protection/face protection. Rationale: Piperazines are potent sensitizers and corrosives.

-

Response (P303+P361+P353): IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

-

Storage (P405): Store locked up.

Technical Properties & Experimental Data

Understanding the physical state is crucial for designing reaction setups. While 2,5-dimethylpiperazine is a solid (mp ~170°C), the introduction of the ethyl group disrupts crystal packing, often lowering the melting point.

| Property | Value (Est./Lit.) | Experimental Implication |

| Physical State | Low-melting solid or viscous liquid | May require gentle heating to dispense; handle as a liquid for volumetric transfers. |

| Boiling Point | 160–170 °C (at 760 mmHg) | High boiling point allows for high-temperature cyclization reactions without pressure vessels. |

| Density | ~0.91 g/mL | Lighter than water; will form the upper layer in aqueous extractions if not protonated. |

| pKa | ~9.8 (N1), ~5.6 (N4) | The less sterically hindered nitrogen is more basic. Selective functionalization is possible. |

| Solubility | Miscible in water, MeOH, DCM | Highly polar; difficult to extract from water unless pH > 12. |

Research Applications & Synthesis Workflows

Chiral Scaffold in Drug Design

This compound is used to introduce chirality into drug candidates. The (2S,5R) configuration forces the piperazine ring into a specific chair conformation, locking the orientation of N-substituents. This is critical for:

-

GPCR Antagonists: Improving binding affinity by reducing entropic penalty.

-

Kinase Inhibitors: Targeting specific hydrophobic pockets where the ethyl group provides selectivity over methyl analogs.

Synthesis Workflow: Boc-Deprotection & Coupling

A common workflow involves deprotecting the commercial N-Boc precursor and coupling it to an aryl halide.

Figure 1: The deprotection of the N-Boc precursor is the primary route to the free amine in research settings. Note the hygroscopic nature of the intermediate salt.

Safe Handling & Emergency Protocols

Expert Insight: Piperazines are notorious for causing "piperazine shakes" (transient neurological effects) and respiratory sensitization upon chronic exposure. Standard fume hood airflow is insufficient if aerosols are generated.

The "Self-Validating" Glove Protocol

Do not rely on generic "nitrile" recommendations. Piperazines are amines that can permeate thin nitrile.

-

Primary Barrier: Laminate film (Silver Shield/4H) or thick Nitrile (>0.11 mm).

-

Secondary Barrier: Standard Nitrile (for dexterity).

-

Validation: Check inner glove for pH change (using damp pH paper) after 30 mins of handling. If pH > 8, breakthrough has occurred.

Spill Neutralization Decision Tree

In the event of a spill, water alone is dangerous due to the exothermic heat of solution for amines.

Figure 2: Decision logic for spills. Note that weak acids are preferred for neutralization to avoid violent reactions with strong mineral acids.

References

-

ChemicalBook. (2023). (2S,5R)-2-ETHYL-5-METHYL-N-BOC-PIPERAZINE Synthesis and Properties. Retrieved from

-

Sigma-Aldrich. (2023). 2-Methylpiperazine Safety Data Sheet (SDS). (Used as Structural Analog). Retrieved from

-

PubChem. (2023). 2-Ethyl-5-methylpiperidine Compound Summary (Distinction from Piperazine). Retrieved from [2]

-

Echemi. (2023). This compound CAS 907207-97-0 Product Details. Retrieved from

-

Flavor and Extract Manufacturers Association (FEMA). (2002). Safety Assessment of Pyrazine Derivatives. (Toxicological context for heterocyclic amines). Retrieved from

Sources

Steric Control in the Synthesis and Functionalization of 2-Alkyl-5-Methylpiperazines: A Mechanistic Guide

Executive Summary

The 2-alkyl-5-methylpiperazine scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in diverse therapeutic agents ranging from antipsychotics to antifungal azoles. Its utility stems from its ability to orient substituents in precise 3D vectors, defined by the stereochemistry at C2 and C5. However, the non-equivalence of the N1 and N4 nitrogen atoms—induced by the steric disparity between the C2-alkyl and C5-methyl groups—presents a challenge in regioselective functionalization. This guide provides a definitive technical analysis of the steric hindrance governing these systems, offering researchers a roadmap for thermodynamically controlled synthesis and kinetically controlled functionalization.

Structural Dynamics & Conformational Analysis

The reactivity of 2-alkyl-5-methylpiperazines is dictated by their conformational landscape. Unlike planar aromatics, the piperazine ring adopts a chair conformation to minimize torsional strain.

The Trans-Diequatorial Preference

In 2,5-disubstituted piperazines, the thermodynamic stability is governed by 1,3-diaxial interactions.

-

Trans-Isomer: Both substituents (C2-Alkyl and C5-Methyl) can adopt equatorial positions simultaneously. This is the global energy minimum (diequatorial).

-

Cis-Isomer: Geometric constraints force one substituent to be axial while the other is equatorial. The axial substituent introduces destabilizing 1,3-diaxial interactions with the axial protons on the ring.

Consequently, synthetic routes that allow for thermodynamic equilibration (such as metal-catalyzed reduction of pyrazines) will almost exclusively yield the trans-diastereomer. Accessing the cis-isomer typically requires stereospecific synthesis from chiral pool precursors (amino acids) without racemization.

Visualization of Conformational Equilibrium

Figure 1: Thermodynamic preference for the trans-diequatorial conformation minimizes steric strain.

Synthetic Pathways & Stereocontrol

To ensure high enantiomeric excess (ee) and diastereomeric purity (dr), the Diketopiperazine (DKP) Reduction Route is the industry standard. This method transfers the chirality of starting amino acids directly to the piperazine ring.

The Diketopiperazine Protocol

This pathway avoids the regioselectivity issues of direct piperazine alkylation by establishing the carbon skeleton first.

-

Peptide Coupling: An N-protected amino acid (e.g., Boc-L-Alanine) is coupled with a C-protected amino acid (e.g., L-Leucine Methyl Ester).

-

Cyclization: Deprotection triggers intramolecular cyclization to form the 2,5-diketopiperazine.

-

Global Reduction: The amide carbonyls are reduced to methylenes using a strong hydride donor.

Critical Stereochemical Note: The cis/trans relationship is fixed at the amino acid selection stage.

-

L-Ala + L-Leu

cis-2-isobutyl-5-methylpiperazine (S,S). -

L-Ala + D-Leu

trans-2-isobutyl-5-methylpiperazine (S,R).

Synthetic Workflow Diagram

Figure 2: The Diketopiperazine route ensures stereochemical integrity from chiral pool precursors.

Reactivity & Regioselectivity (The Steric Core)

Once the scaffold is synthesized, the challenge shifts to differentiating N1 and N4. In a 2-alkyl-5-methylpiperazine, the steric environments of the two nitrogens are distinct.

Steric Shielding Analysis

-

N1 Environment: Adjacent to C2 (bearing the variable Alkyl group) and C6 (H).

-

N4 Environment: Adjacent to C5 (bearing the Methyl group) and C3 (H).

The Rule of Reactivity: If the C2-Alkyl group is larger than Methyl (e.g., Isopropyl, Isobutyl, Benzyl), N1 is more sterically hindered than N4.

Kinetic Consequences

-

Electrophilic Attack: In the absence of protecting groups, electrophiles (alkyl halides, acyl chlorides) will preferentially react with N4 due to higher kinetic accessibility.

-

Protection Strategy: To functionalize N1, one must first exploit the higher reactivity of N4 to install a protecting group (e.g., Boc), then functionalize N1, and finally deprotect N4.

| Nitrogen | Adjacent Bulk | Relative Nucleophilicity | Primary Target For |

| N4 | Methyl (Small) | High | First Alkylation / Protection |

| N1 | Alkyl (Large) | Low | Second Functionalization |

Regioselectivity Decision Tree

Figure 3: Strategic workflow for selective nitrogen functionalization based on steric accessibility.

Experimental Protocols

Protocol A: Reduction of 2,5-Diketopiperazine to Piperazine

This protocol utilizes Borane-THF, which is safer and often cleaner than LiAlH4 for amide reductions.

Reagents:

-

(3S,6S)-3-isobutyl-6-methylpiperazine-2,5-dione (1.0 eq)

-

Borane-THF complex (1.0 M solution, 6.0 eq)

-

Methanol (Quenching)

-

HCl (Conc.)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

-

Addition: Charge the flask with the diketopiperazine (solid). Add dry THF (0.2 M concentration relative to substrate).

-

Reduction: Add Borane-THF solution dropwise via syringe at 0°C. Once addition is complete, warm to room temperature, then heat to reflux for 16–24 hours. Note: The solution should turn clear.

-

Quenching: Cool to 0°C. CAREFULLY add Methanol dropwise until gas evolution ceases. This destroys excess borane.

-

Amine Liberation: Add conc. HCl dropwise to pH < 2. Reflux for 1 hour to break the boron-nitrogen complex.

-

Workup: Cool to RT. Basify with NaOH (4M) to pH > 12. Extract with Dichloromethane (3x). Dry organics over Na2SO4 and concentrate.

-

Purification: Distillation or recrystallization (as HCl salt) is recommended.

Protocol B: Regioselective N4-Boc Protection

Exploits the steric difference to protect the less hindered nitrogen.

Reagents:

-

2-Alkyl-5-methylpiperazine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc2O) (0.9 eq) Deficit is crucial

-

Dichloromethane (DCM)

-

Triethylamine (1.1 eq)

Procedure:

-

Dissolve the piperazine and triethylamine in DCM (0.1 M) at 0°C.

-

Dissolve Boc2O in a separate volume of DCM.

-

Add the Boc2O solution dropwise over 1 hour to the piperazine solution at 0°C. Slow addition favors the kinetic product (N4).

-

Stir at 0°C for another 2 hours.

-

Wash with water and brine. Dry and concentrate.

-

Validation: 1H NMR will show a shift in the C5-methyl protons and C3 protons, confirming N4 functionalization.

References

-

Koshizuka, M., et al. (2023).[1] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry. Link

-

Wikipedia Contributors. (2025). 2,5-Diketopiperazine: Synthesis and Reduction. Wikipedia, The Free Encyclopedia. Link

-

Master Organic Chemistry. (2018). Nucleophilicity of Amines: Steric Effects. MasterOrganicChemistry.com. Link

-

Barcelo, M., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters. Link

-

Rossi, R., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules. Link

Sources

2-Ethyl-5-methylpiperazine: Chemical Identity, PubChem CID, and Technical Applications

Executive Summary

Piperazine derivatives are foundational scaffolds in medicinal chemistry, offering tunable basicity, conformational rigidity, and versatile functionalization vectors. 2-Ethyl-5-methylpiperazine is a highly specialized, sterically hindered diamine used extensively in the synthesis of active pharmaceutical ingredients (APIs), including diacylglycerol kinase (DGK) inhibitors[1] and complex bicyclic compounds. This whitepaper details the chemical identity, stereochemical considerations, and validated experimental protocols for handling and derivatizing this compound, with a specific focus on its most prevalent stereoisomer: (2S,5R)-2-ethyl-5-methylpiperazine.

Chemical Identity & Structural Properties

The generic this compound structure encompasses multiple stereocenters at the C2 and C5 positions of the piperazine ring. While a single generic PubChem CID is often superseded by its specific stereoisomers or derivatives (such as the benzyl derivative CID 96769547) in databases, the (2S,5R) enantiomer is the most frequently utilized in commercial and research applications[2].

The presence of the ethyl and methyl groups provides significant steric hindrance around the secondary amines. This structural feature is deliberately exploited in drug design to modulate the pKa of the amine, alter lipid solubility, and protect the core from rapid cytochrome P450-mediated oxidative metabolism.

Quantitative Chemical Properties

| Property | Value |

| Chemical Name | (2S,5R)-2-Ethyl-5-methylpiperazine |

| CAS Registry Number | 907207-97-0[2] |

| Molecular Formula | C7H16N2[2] |

| Molecular Weight | 128.22 g/mol [3] |

| InChI | InChI=1S/C7H16N2/c1-3-7-5-8-6(2)4-9-7/h6-9H,3-5H2,1-2H3[2] |

| Canonical SMILES | CC[C@H]1CNCN1[2] |

| Purity Standard | Typically ≥95% to 97% for industrial/research grade[3] |

Pharmacokinetic Optimization via Scaffold Design

The incorporation of the this compound moiety into a drug candidate is rarely accidental. The strategic placement of alkyl groups on the piperazine ring creates a unique pharmacokinetic profile.

Caption: Impact of the this compound scaffold on pharmacokinetic properties.

Synthesis and Derivatization Workflows

In medicinal chemistry, selectively protecting one of the two nitrogen atoms is a critical step. The asymmetric nature of this compound means that the two nitrogen atoms have slightly different steric environments, but achieving regioselective protection often requires starting from a pre-formed salt or utilizing specific stoichiometric controls.

A highly reliable protocol for isolating the free base of an N-Boc protected derivative—specifically, (2S,5R)-tert-butyl this compound-1-carboxylate—from its acetic acid salt is detailed below[4].

Experimental Protocol: Isolation of 1-Boc-2(S)-ethyl-5(R)-methylpiperazine Free Base

Objective: To quantitatively convert the acetic acid salt of the N-Boc protected piperazine into its reactive free base form, ensuring high purity for downstream cross-coupling or substitution reactions.

Causality & Experimental Logic: The starting material is often stored as an acetic acid salt to enhance stability and shelf-life. However, the protonated amine is unreactive in nucleophilic substitution or Buchwald-Hartwig amination reactions. Triethylamine (TEA) is selected as the base because its conjugate acid (triethylammonium acetate) is soluble in dichloromethane (DCM), allowing the reaction to proceed homogeneously, while the basicity of TEA is sufficient to fully deprotonate the piperazine[4]. The use of ammonia in the silica gel eluent is a critical self-validating step: without ammonia, the basic secondary amine would interact strongly with the acidic silanol groups on the silica gel, leading to severe band tailing, poor recovery, and degraded purity.

Step-by-Step Methodology:

-

Dissolution: Suspend 10.0 g of 1-Boc-2(S)-ethyl-5(R)-methylpiperazine acetic acid salt in 100 mL of anhydrous dichloromethane (DCM) in a round-bottom flask[4].

-

Neutralization: Add 4.0 mL (approx. 3.0 g) of triethylamine dropwise to the stirring solution[4]. Stir at room temperature for 30 minutes to ensure complete formation of the free base.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude residue[4].

-

Chromatographic Purification: Load the residue onto a prepared silica gel column[4].

-

Elution: Elute the product using a solvent system of 3% methanol in dichloromethane containing 1% aqueous ammonia[4].

-

Isolation: Combine the product-containing fractions (verified by TLC, utilizing a ninhydrin stain for visualization of the secondary amine) and concentrate in vacuo to yield approximately 7.2 g of the pure free base[4].

Caption: Workflow for the synthesis and purification of N-Boc protected piperazine.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized or procured this compound, rigorous analytical characterization must be performed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H-NMR (CDCl3): The methyl group at C5 typically appears as a doublet around 1.0-1.1 ppm, while the ethyl group at C2 presents as a triplet (methyl protons) and a multiplet (methylene protons). The ring protons exhibit complex splitting patterns due to the diastereotopic nature of the methylene protons and the fixed chair conformation of the substituted piperazine.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Utilizing electrospray ionization (ESI) in positive mode, the exact mass of the generic compound (128.1313 u)[5] will yield an [M+H]+ peak at m/z 129.1.

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

To validate the enantiomeric excess (ee) of the (2S,5R) isomer, chiral stationary phases (e.g., Daicel Chiralpak AD-H or OD-H) must be employed. The mobile phase typically consists of Hexane/Isopropanol with 0.1% diethylamine to prevent peak tailing.

-

Applications in Drug Development

The this compound core is frequently utilized in the development of targeted therapeutics. Recent patent literature highlights its use in the synthesis of bicyclic diacylglycerol kinase (DGK) inhibitors[1]. DGK inhibitors are actively investigated for their potential in immuno-oncology, as modulating DGK activity can enhance T-cell receptor signaling and promote anti-tumor immune responses[1]. The piperazine ring acts as a crucial linker, positioning the pharmacophores in the correct spatial orientation while contributing to the overall aqueous solubility of the drug candidate.

References

-

Hygeia (Chengdu) Pharmaceutical Technique Co., Ltd. "Products: (2R,5S)-2-ethyl-5-methylpiperazine." Retrieved from[Link]

-

Wikipedia. "C7H16N2." Retrieved from [Link]

- Google Patents. "WO2025043151A2 - Bicyclic dgk inhibitors.

Sources

- 1. WO2025043151A2 - Bicyclic dgk inhibitors - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Products - Hygeia (Chengdu) pharmaceutical technique Co., Ltd [hygeiapharm.com]

- 4. (2S,5R)-2-ETHYL-5-METHYL-N-BOC-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. C7H16N2 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Stereoselective Synthesis of 2-Ethyl-5-methylpiperazine from Chiral Amino Acid Precursors

Executive Summary

The piperazine pharmacophore is a structural cornerstone in medicinal chemistry, present in a vast array of therapeutics ranging from antidepressants to antiretrovirals. While symmetric piperazines are commodity chemicals, chiral, non-symmetric piperazines like 2-ethyl-5-methylpiperazine represent high-value scaffolds for fine-tuning receptor binding affinity and metabolic stability.

This Application Note details a robust, three-stage protocol for synthesizing this compound utilizing the "Chiral Pool" strategy. By employing L-Alanine and L-2-Aminobutyric acid (Homoalanine) as starting materials, researchers can program the stereochemistry of the final ring system, avoiding costly chiral resolutions. This guide emphasizes the Diketopiperazine (DKP) intermediate route, favored for its scalability and stereochemical fidelity compared to metal-catalyzed cyclizations.

Strategic Analysis & Retrosynthesis

The Logic of the Chiral Pool

Direct functionalization of a pre-formed piperazine ring at the C2 and C5 positions is synthetically arduous and often lacks regioselectivity. Conversely, the condensation of two

-

Precursor A: L-Alanine (Provides the C5-Methyl group).

-

Precursor B: L-2-Aminobutyric Acid (Provides the C2-Ethyl group).

Retrosynthetic Pathway

The synthesis is deconstructed into three critical phases:

-

Peptide Coupling: Formation of the linear dipeptide.

-

Cyclization: Intramolecular ring closure to form 3-ethyl-6-methyl-2,5-piperazinedione.

-

Global Reduction: Conversion of the cyclic amide (lactam) to the cyclic amine.

Figure 1: Retrosynthetic analysis utilizing the amino acid chiral pool to access the target piperazine scaffold.

Detailed Experimental Protocols

Phase 1: Dipeptide Assembly (Coupling)

Objective: Synthesize N-Boc-L-2-aminobutyryl-L-alanine methyl ester. Rationale: We utilize standard carbodiimide coupling. The N-terminus of the ethyl-donor (Abu) is protected (Boc) to prevent polymerization, while the C-terminus of the methyl-donor (Ala) is protected as a methyl ester to facilitate subsequent cyclization.

Reagents:

- -Boc-L-2-aminobutyric acid (1.0 equiv)

-

L-Alanine methyl ester hydrochloride (1.1 equiv)

-

EDC

HCl (1.2 equiv) -

HOBt (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with

. -

Dissolution: Dissolve

-Boc-L-2-aminobutyric acid (20 mmol) in DCM (100 mL). Cool to 0°C in an ice bath. -

Activation: Add HOBt (24 mmol) and EDC

HCl (24 mmol). Stir for 15 minutes at 0°C to form the active ester. -

Addition: Add L-Alanine methyl ester hydrochloride (22 mmol) followed by the dropwise addition of DIPEA (60 mmol).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Workup:

-

Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine/DIPEA.

-

Wash with Sat. NaHCO

(2 x 50 mL) to remove unreacted acid. -

Wash with Brine (50 mL), dry over Na

SO

-

-

QC Check: Verify intermediate via TLC (SiO

, 1:1 Hexane/EtOAc). Product usually appears as a white solid/foam.

Phase 2: Cyclization to Diketopiperazine (DKP)

Objective: Synthesize 3-ethyl-6-methyl-2,5-piperazinedione. Rationale: Removal of the Boc group exposes the amine, which then attacks the intramolecular methyl ester to close the ring. This step is thermodynamically favored but requires thermal energy or base catalysis.

Reagents:

-

Trifluoroacetic acid (TFA) / DCM (1:1 mixture)

-

Triethylamine (Et

N) -

Methanol (MeOH)

Protocol:

-

Deprotection: Dissolve the crude dipeptide from Phase 1 in 20 mL DCM. Add 20 mL TFA. Stir at RT for 2 hours. Monitor by TLC (disappearance of Boc-protected spot).

-

Concentration: Remove volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. This yields the dipeptide trifluoroacetate salt.

-

Cyclization:

-

Dissolve the salt in MeOH (100 mL).

-

Add Et

N until pH is basic (~pH 9). -

Reflux the solution for 12–24 hours. A white precipitate (the DKP) often forms during reflux.

-

-

Isolation: Cool the mixture to 0°C. Filter the white solid. Wash with cold MeOH and Et

O. -

Data Validation:

H NMR (DMSO-

Phase 3: Global Reduction to Piperazine

Objective: Synthesize this compound.

Rationale: Lithium Aluminum Hydride (LiAlH

Safety Warning: LiAlH

Reagents:

-

LiAlH

(Pellets or powder, 4.0–6.0 equiv) -

Tetrahydrofuran (THF) [Anhydrous, inhibitor-free]

Protocol:

-

Apparatus: Setup a 3-neck RBF with a reflux condenser and addition funnel. Flame-dry and keep under positive

flow. -

Reagent Prep: Suspend LiAlH

(80 mmol) in anhydrous THF (100 mL). Cool to 0°C.[1] -

Addition: Add the solid DKP (20 mmol) in small portions (or as a slurry in THF) to the LiAlH

suspension. Caution: Gas evolution ( -

Reflux: Once addition is complete, warm to RT, then heat to reflux for 24–48 hours. The solution usually turns grey/turbid.

-

Fieser Workup (Critical Step):

-

Cool reaction to 0°C.[1]

-

Slowly add water:

mL (where -

Add 15% NaOH:

mL. -

Add water:

mL. -

Result: A granular white precipitate (aluminum salts) forms, leaving a clear organic supernatant.

-

-

Filtration: Filter through a Celite pad. Wash the cake with THF.

-

Purification:

-

Dry filtrate over Na

SO -

Distillation: The product is a liquid/low-melting solid. Kugelrohr distillation or vacuum distillation is recommended for high purity.

-

Alternative: Convert to HCl salt (add HCl in dioxane) for recrystallization.

-

Data Summary & Characterization

| Parameter | Specification / Expectation | Notes |

| Appearance | Colorless oil or low-melting solid | Hygroscopic; store under inert gas. |

| Yield (Overall) | 40% – 60% | Losses primarily occur during DKP isolation. |

| Stereochemistry | cis-isomer (major) | Assuming L-Ala and L-Abu inputs. Epimerization <5%. |

| Diagnostic multiplets for C2/C5 methines. | ||

| MS (ESI) | [M+H] | Consistent with formula C |

Workflow Visualization

The following diagram illustrates the critical process flow, highlighting decision points and safety controls.

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Troubleshooting & Optimization

Stereochemical Integrity

-

Issue: Observation of cis/trans mixtures.

-

Root Cause: Epimerization can occur during the basic cyclization step (Phase 2) if the reflux is too prolonged or the pH is too high.

-

Solution: Use acetic acid/butanol reflux for cyclization if base-catalyzed epimerization is observed. Alternatively, use 2-hydroxypyridine as a bifunctional catalyst to accelerate cyclization under milder conditions.

Reduction Yields[1]

-

Issue: Low yield or "sticky" aluminum salts trapping product.

-

Root Cause: Improper quenching of LiAlH

. -

Solution: Adhere strictly to the Fieser workup (1:1:3 ratio). Do not use Rochelle's salt unless the scale is very small (<1g), as it requires long stirring times. For piperazines, the granular precipitate from the Fieser method allows for easy filtration and maximum recovery of the amine.

Purification

-

Issue: Product is water-soluble and hard to extract.

-

Solution: Piperazines are highly polar. Avoid aqueous workups in the final step if possible. If extraction is necessary, use Chloroform/Isopropanol (3:1) as the organic phase, as it extracts polar amines better than DCM or EtOAc.

References

-

Synthesis of Diketopiperazines

- Citation: Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9–35.

- Relevance: Foundational review on DKP form

-

Link:[Link]

-

Reduction Protocols (LiAlH4)

- Citation: Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic acid derivatives. Journal of Organic Chemistry, 47(24), 4779–4783.

- Relevance: Establishes comparative efficiency of hydride donors for amide/lactam reduction.

-

Link:[Link]

-

Medicinal Chemistry Applications

- Citation: Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via a cyclization-reduction route. Tetrahedron Letters, 46(14), 2369-2371.

- Relevance: Specific protocols for converting amino acid-derived DKPs to substituted piperazines.

-

Link:[Link]

-

Stereochemical Control

- Citation: Jainta, M., & Nieger, M. (2008). Diastereoselective Synthesis of 2,5-Disubstituted Piperazines. European Journal of Organic Chemistry, 2008(31), 5259–5268.

- Relevance: Discusses cis/trans selectivity during the reduction of 2,5-diketopiperazines.

-

Link:[Link]

Sources

Catalytic reduction of 2-ethyl-5-methylpyrazine to piperazine

Application Note: High-Pressure Catalytic Hydrogenation of 2-Ethyl-5-Methylpyrazine

Executive Summary

The catalytic reduction of 2-ethyl-5-methylpyrazine (EMP) to 2-ethyl-5-methylpiperazine (EMPi) represents a critical transformation in the synthesis of flavor compounds and pharmaceutical intermediates. This reaction involves the saturation of a nitrogen-containing aromatic ring, a process often complicated by catalyst poisoning (due to strong amine adsorption) and stereochemical ambiguity (cis/trans isomerism).

This Application Note provides a validated protocol for the high-pressure hydrogenation of EMP. Unlike generic reduction guides, this protocol emphasizes the prevention of catalyst deactivation using acidic media and details the mechanistic control required to tune the diastereomeric ratio (dr) of the final piperazine product.

Mechanistic Insight & Reaction Pathway

The hydrogenation of pyrazines is a stepwise reduction. The aromatic ring does not saturate in a single concerted step; rather, it proceeds through dihydro- and tetrahydro- intermediates.

Key Challenges:

-

Catalyst Poisoning: The product, a secondary amine (piperazine), is more basic than the starting pyrazine. It binds strongly to the metal surface, blocking active sites and stalling the reaction.

-

Stereoselectivity: The addition of hydrogen occurs on the surface of the catalyst (syn-addition). For 2,5-disubstituted pyrazines, this kinetically favors the cis isomer (where the ethyl and methyl groups are on the same side). However, thermodynamic equilibration can lead to the trans isomer.

Figure 1: Reaction Pathway and Stereochemistry

Caption: Stepwise hydrogenation pathway. Syn-addition favors the cis-isomer, while thermodynamic equilibration favors the trans-isomer.

Catalyst Selection & Optimization

The choice of metal dictates both the rate of reaction and the stereochemical outcome.

| Catalyst | Activity | Stereoselectivity (Cis:Trans) | Notes |

| Rh/C (5%) | High | High Cis (>80:20) | Best for preventing ring-opening side reactions. Works well at lower temperatures (25-50°C). |

| Pd/C (10%) | Medium | Mixed | Standard industrial choice. Requires higher temperatures, which may promote isomerization to trans. |

| PtO₂ (Adams) | High | High Cis | Excellent activity in acidic media (Acetic Acid) but expensive. |

| Ru/C (5%) | Low | High Trans (variable) | Often requires higher pressure (100 bar) and temperature, favoring thermodynamic equilibration. |

Recommendation: Use 5% Rh/C for maximum conversion and retention of the cis isomer. Use Pd/C if cost is the primary driver and a mixture of isomers is acceptable.

Detailed Experimental Protocol

Objective: Synthesis of this compound (racemic mixture of diastereomers) with >98% conversion.

Materials:

-

Substrate: 2-Ethyl-5-methylpyrazine (CAS: 13360-64-0).[1][2]

-

Catalyst: 5 wt% Rhodium on Carbon (Rh/C), wet support (approx 50% water).

-

Solvent: Methanol (HPLC grade).

-

Additive: Glacial Acetic Acid (1.1 equivalents relative to substrate).

-

Gas: Hydrogen (Ultra High Purity, >99.99%).

Step-by-Step Procedure:

-

Catalyst Loading (Inert Atmosphere):

-

Safety Note: Dry Rh/C is pyrophoric. Always handle wet or under Argon/Nitrogen.

-

In a high-pressure autoclave (e.g., Parr reactor), add the Rh/C catalyst (5 wt% loading relative to substrate mass).

-

Why? High catalyst loading is necessary for pyrazines to overcome the poisoning effect of the product amines.

-

-

Solvent & Substrate Addition:

-

Dissolve 2-ethyl-5-methylpyrazine (10 g, 82 mmol) in Methanol (100 mL).

-

Add Glacial Acetic Acid (5.2 mL, 90 mmol).

-

Crucial Step: The acid protonates the basic nitrogen of the product as it forms (

), preventing it from binding irreversibly to the Rhodium sites.

-

-

Reactor Sealing & Purging:

-

Seal the autoclave.

-

Purge with Nitrogen (3 cycles, 10 bar) to remove oxygen.

-

Purge with Hydrogen (3 cycles, 20 bar) to saturate the headspace.

-

-

Reaction Conditions:

-

Pressurize to 50 bar (725 psi) with Hydrogen.

-

Set stirring to 1000 rpm (Mass transfer limited reaction).

-

Heat to 60°C .

-

Duration: Run for 12–18 hours. Monitor H₂ uptake until consumption ceases.

-

-

Workup & Isolation:

-

Cool reactor to room temperature and vent H₂ (purge with N₂).

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Basification: The filtrate contains the acetate salt of the piperazine. Concentrate the solvent, then redissolve in water. Adjust pH to >12 using 50% NaOH solution.

-

Extraction: Extract the free amine with Dichloromethane (DCM) (3x).

-

Drying: Dry combined organic layers over

and concentrate in vacuo.

-

Figure 2: Experimental Workflow

Caption: Operational workflow emphasizing the basification step required to recover the free amine from the acidic reaction media.

Analytical Validation & Stereochemical Analysis

Upon isolation, the product exists as a mixture of cis (2,5-diequatorial-like) and trans isomers.

-

GC-MS Analysis:

-

Column: DB-Wax or amine-specific column (e.g., Rtx-Volatile Amine).

-

Result: Two distinct peaks with identical m/z (128.2). The cis isomer typically elutes later on polar columns due to higher dipole moment, though this must be confirmed with standards.

-

-

NMR Spectroscopy (

NMR in-

Cis-isomer: Protons at C2 and C5 are generally axial. Look for specific coupling constants (

) if the ring is locked, though piperazines are conformationally mobile. -

Trans-isomer: One substituent is axial, one equatorial (or both equatorial in a twist-boat, though less likely).

-

Separation of Isomers: If pure isomers are required:

-

Fractional Crystallization: Convert the mixture to the dihydrochloride salt (add HCl in EtOH). The trans-isomer salt is often less soluble and crystallizes out first.

-

Preparative HPLC: Use a Phenyl-Hexyl column with a high pH buffer (Ammonium Bicarbonate) to keep the amine neutral.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning by product. | Increase Acetic Acid to 1.5 eq. Ensure H₂ pressure >40 bar. |

| Low Yield (Mass Balance) | Product loss during workup. | Piperazines are water-soluble. Saturate the aqueous layer with NaCl (salting out) during DCM extraction. |

| Ring Opening (Dealkylation) | Temperature too high. | Reduce temperature to 40°C. Switch from Pd to Rh catalyst. |

| Unexpected Isomer Ratio | Thermodynamic equilibration. | Reduce reaction time. Avoid heating the crude mixture during workup. |

References

-

Mechanistic Basis of Pyrazine Hydrogen

- Study on the hydrogenation of pyrazines to piperazines using Iridium c

- Source: Organic Letters (ACS Public

-

[3]

-

Stereoselective Hydrogen

- Detailed protocols for 2,5-disubstituted N-heterocycles.

- Source: Organic Chemistry Frontiers (RSC).

-

[4]

-

General Hydrogen

- Electrocatalytic and catalytic comparisons for pyridine/pyrazine reduction.

- Source: Journal of the American Chemical Society.

-

Isomer Separ

- Methodologies for separ

- Source: MDPI Marine Drugs (Application of separ

Sources

- 1. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 2. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]

- 3. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Advanced Application Note: 2-Ethyl-5-methylpiperazine as a Sterically Hindered Epoxy Curing Accelerator

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application: Fabrication of Biocompatible Polymer Matrices, Microfluidic Devices, and Lab-on-a-Chip Systems

Introduction & Rationale

In the intersection of materials science and drug development, the fabrication of microfluidic devices, controlled-release polymer matrices, and durable lab infrastructure relies heavily on precision-cured epoxy resins. While traditional aliphatic amines (e.g., Triethylenetetramine) or standard piperazine derivatives (e.g., N-aminoethylpiperazine) are ubiquitous, their rapid curing kinetics often result in violent exothermic reactions[1]. For sensitive pharmaceutical applications, these thermal spikes can degrade embedded active pharmaceutical ingredients (APIs) or induce thermal stress and micro-fractures in delicate microfluidic channels.

2-Ethyl-5-methylpiperazine (CAS: 907207-97-0) offers a sophisticated structural solution. This alkyl-substituted piperazine derivative serves a dual function as both a curing agent and a highly controlled cure accelerator[2]. By introducing ethyl and methyl groups at the 2 and 5 positions of the piperazine ring, chemists leverage steric hindrance to modulate the nucleophilic attack on the oxirane ring. This application note details the mechanistic rationale, comparative performance, and a self-validating protocol for utilizing this compound in advanced epoxy formulations.

Mechanistic Insights: The Power of Steric Hindrance

The curing of standard epoxy resins, such as the diglycidyl ether of bisphenol A (DGEBA), with piperazine derivatives involves a two-stage mechanism. Initially, the active hydrogen of the secondary amine reacts with the epoxy group to form an intermediate adduct[3]. In unsubstituted piperazine or N-aminoethylpiperazine (AEP), this reaction is extremely rapid, leading to short pot lives (usable working time) and high exotherms[1].

In this compound, the bulky alkyl groups physically shield the secondary nitrogen atoms, altering the reaction kinetics:

-

Delayed Primary Addition: The steric bulk significantly reduces the pre-exponential factor for the initial nucleophilic attack. This extends the pot life, allowing ample time for vacuum degassing and complex mold injection—critical steps in fabricating high-fidelity microfluidic drug-screening devices.

-